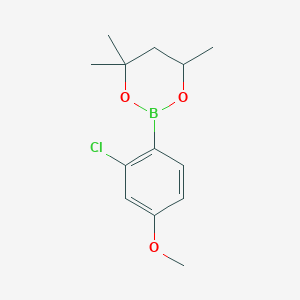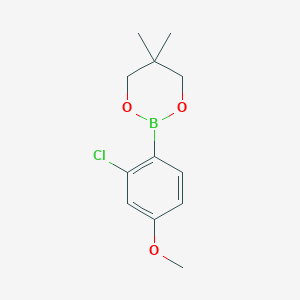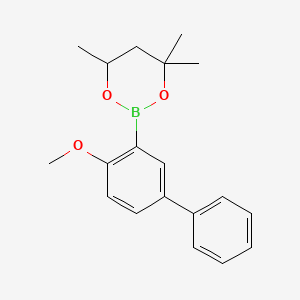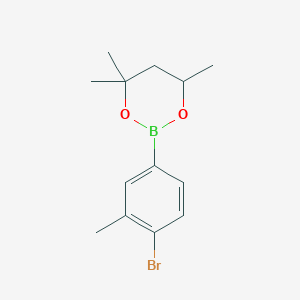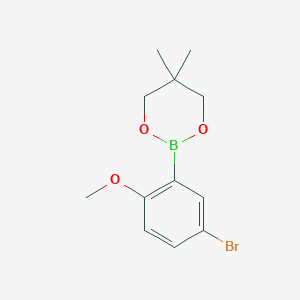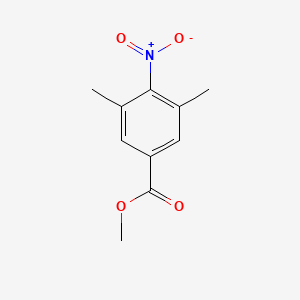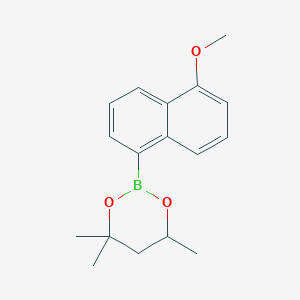
2-(6-Methoxy-2-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Methoxy-2-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane, also known as 6-methoxy-2-naphthylboronic acid, is a boron-containing organic compound that has been used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 177-179°C. It is soluble in water, ethanol, and other organic solvents. This compound has been used in a variety of scientific research applications due to its unique structure and properties.
Aplicaciones Científicas De Investigación
2-(6-Methoxy-2-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinanenaphthylboronic acid has been used in a variety of scientific research applications. It has been used in the synthesis of organic compounds, such as esters, amides, and amines. It has also been used in the synthesis of polymers and in the synthesis of pharmaceuticals. It has been used in the synthesis of catalysts, such as palladium catalysts, and in the synthesis of fluorescent dyes. Additionally, it has been used in the synthesis of boronic acid-containing compounds, such as boronic acid derivatives.
Mecanismo De Acción
2-(6-Methoxy-2-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinanenaphthylboronic acid acts as a Lewis acid, meaning that it can accept electrons from a Lewis base. This allows it to form a coordination complex with the Lewis base, which can then be used in a variety of reactions. For example, the coordination complex can be used in the formation of esters and amides, or in the formation of polymers.
Biochemical and Physiological Effects
2-(6-Methoxy-2-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinanenaphthylboronic acid has been used in a variety of biochemical and physiological studies. It has been used to study the effect of boronic acid-containing compounds on enzymes and other proteins. It has also been used to study the effect of boronic acid-containing compounds on cell signaling pathways, and on the expression of genes. Additionally, it has been used to study the effect of boronic acid-containing compounds on the binding of hormones to their receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-(6-Methoxy-2-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinanenaphthylboronic acid in laboratory experiments has several advantages. It is a relatively inexpensive compound, and is readily available. It is also relatively easy to synthesize, and can be stored in aqueous solutions for extended periods of time. Additionally, it is relatively stable and can be used in a variety of reactions.
However, there are also some limitations to the use of 2-(6-Methoxy-2-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinanenaphthylboronic acid in laboratory experiments. It is relatively insoluble in many organic solvents, and can be difficult to work with in some reactions. Additionally, it is relatively unstable in the presence of strong acids or bases, and can be difficult to store in aqueous solutions for extended periods of time.
Direcciones Futuras
The use of 2-(6-Methoxy-2-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinanenaphthylboronic acid in scientific research is expected to grow in the future. It has potential applications in the development of new catalysts and fluorescent dyes, as well as in the synthesis of pharmaceuticals. Additionally, it has potential applications in the study of cell signaling pathways and gene expression, and in the study of the binding of hormones to their receptors. Finally, it has potential applications in the study of the structure and function of enzymes and other proteins.
Métodos De Síntesis
The synthesis of 2-(6-Methoxy-2-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinanenaphthylboronic acid involves the reaction of 2-(6-Methoxy-2-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinanenaphthol with trimethylboronic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out at room temperature and yields 2-(6-Methoxy-2-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinanenaphthylboronic acid as a white solid.
Propiedades
IUPAC Name |
2-(6-methoxynaphthalen-2-yl)-4,4,6-trimethyl-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BO3/c1-12-11-17(2,3)21-18(20-12)15-7-5-14-10-16(19-4)8-6-13(14)9-15/h5-10,12H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBNVLTQKMSIXLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=CC3=C(C=C2)C=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Methoxynaphthalen-2-YL)-4,4,6-trimethyl-1,3,2-dioxaborinane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


